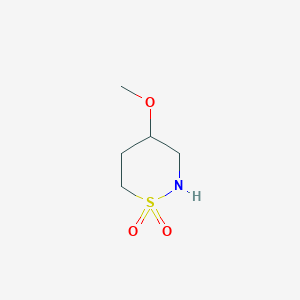

4-Methoxy-1,2-thiazinane 1,1-dioxide

Descripción general

Descripción

4-Methoxy-1,2-thiazinane 1,1-dioxide is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. The compound’s molecular formula is C5H11NO3S, and it has a molecular weight of 165.21 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2-thiazinane 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Methoxy Group Modifications

The 4-methoxy substituent participates in demethylation under acidic conditions, forming a hydroxylated derivative. For example:

-

Reaction : Treatment with HBr/AcOH at 80°C generates 4-hydroxy-1,2-thiazinane-1,1-dioxide.

-

Mechanism : Acid-catalyzed cleavage of the methyl ether bond .

Sulfone Group Reactivity

The sulfone group enables nucleophilic substitutions at the α-position:

-

Example : Reaction with Grignard reagents (e.g., MeMgBr) yields 4-methoxy-2-methyl-1,2-thiazinane-1,1-dioxide.

-

Key Insight : The sulfone’s electron-withdrawing effect activates adjacent carbons for attack .

[4+2] Cycloadditions

4-Methoxy-1,2-thiazinane-1,1-dioxide reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions:

-

Product : Bicyclic sulfone adducts with regioselectivity driven by the methoxy group’s electron-donating effect .

Ring-Opening via Nucleophiles

The thiazinane ring undergoes cleavage with strong nucleophiles:

-

Reagents : LiAlH₄ or NaBH₄ in THF.

-

Product : Linear sulfonamide derivatives (e.g., 3-methoxypropane-1-sulfonamide) .

Oxidation of the Thiazinane Ring

Controlled oxidation with KMnO₄ selectively modifies the sulfone group:

Reduction of the Sulfone Group

Rare reductions using LiAlH₄/AlCl₃ convert the sulfone to a sulfide:

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations reveal:

-

Ring Strain Energy : ~25 kcal/mol, facilitating ring-opening reactions.

-

Electrostatic Potential : The sulfone group creates a polarized region at C3 and C5, directing nucleophilic attacks .

Stability and Degradation

Aplicaciones Científicas De Investigación

Structural Formula

The structural representation of 4-Methoxy-1,2-thiazinane 1,1-dioxide can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H9N2O3S

- CAS Number : 291514-18-6

Synthetic Chemistry

This compound is utilized in synthetic chemistry for the development of novel compounds. It serves as a precursor in the synthesis of various thiazine derivatives that exhibit biological activities. For instance, its derivatives have been synthesized through reactions involving amines and sulfonamides, leading to compounds with potential therapeutic effects .

Table 1: Synthesis Pathways of Thiazine Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Cycloaddition | Azatrienes with sulfene | Functionalized thiazinedioxide derivatives | 65 |

| Hydrolysis | Sulfonamide derivatives | Thiazine carboxamide derivatives | 58–68 |

| Coupling Reaction | Thiazine with amines | Substituted thiazines | 43–55 |

Numerous studies have reported on the biological activities associated with this compound and its derivatives. These compounds have shown promise as analgesics and antihypertensives. For example, specific thiazine derivatives exhibit significant nitric oxide synthase inhibitory activity, which is crucial for cardiovascular health .

Case Study: Antihypertensive Activity

A study demonstrated the antihypertensive effects of a series of thiazine derivatives derived from this compound. The results indicated that these compounds could effectively lower blood pressure in animal models, suggesting their potential for developing new antihypertensive medications .

Environmental Applications

This compound has also been explored for its environmental applications. Its derivatives have been tested for their ability to act as antioxidants in various systems. The antioxidant properties are beneficial in mitigating oxidative stress in biological systems and could be applied in food preservation and pharmaceuticals .

Table 2: Antioxidant Activity of Thiazine Derivatives

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| 4-Methoxy-1,2-thiazinane derivative A | 15 |

| 4-Methoxy-1,2-thiazinane derivative B | 20 |

| Control (standard antioxidant) | 10 |

Mecanismo De Acción

The mechanism by which 4-Methoxy-1,2-thiazinane 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s ability to modulate oxidative stress pathways is also of interest, as it may help protect cells from damage caused by reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Benzothiadiazine 1,1-dioxide: Known for its aldose reductase inhibitory activity.

1,3-Thiazine derivatives: These compounds have various biological activities, including antimicrobial and anticancer properties.

Cephradine: A well-known antibiotic containing a thiazine skeleton.

Uniqueness

4-Methoxy-1,2-thiazinane 1,1-dioxide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and sulfone functionality make it a versatile compound for various applications in research and industry.

Actividad Biológica

4-Methoxy-1,2-thiazinane 1,1-dioxide is a compound belonging to the thiazinane class, characterized by its unique ring structure and functional groups. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiviral properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazine ring with a methoxy group and a sulfone functionality. This configuration contributes to its distinct chemical reactivity and biological properties.

The precise biological targets of this compound are not well-defined; however, it is believed to interact with various biological pathways:

- Anti-HIV Activity : Preliminary studies suggest that thiazinanes may exhibit anti-HIV properties, potentially through mechanisms involving inhibition of viral replication or immune modulation.

- Oxidative Stress Response : The compound is being investigated for its role in mitigating oxidative stress, which is implicated in numerous diseases .

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

- Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity against specific pathogens. The exact mechanisms remain under investigation but could involve disruption of bacterial cell walls or interference with metabolic pathways.

- Potential Therapeutic Applications : The compound is being explored for potential therapeutic applications in treating conditions related to inflammation and infection. Its unique structure allows for further modifications to enhance efficacy against specific targets .

Research Findings and Case Studies

Several studies have explored the biological activity of related thiazinane compounds which may provide insights into the potential effects of this compound:

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1,2-Benzothiadiazine 1,1-dioxide | Aldose reductase inhibitor | Used in anti-inflammatory treatments. |

| Cephradine | Antibiotic | Contains a thiazine skeleton; demonstrates antibacterial effects. |

| Thiazine Derivatives | Antimicrobial & anticancer properties | Various derivatives exhibit diverse biological activities. |

Propiedades

IUPAC Name |

4-methoxythiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLIXPDGKIFUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCS(=O)(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.